molecular formula C6H4ClN2NaO3S B14882783 N-[(4-Chlorophenyl)imino]-sulfamic acid sodium salt

N-[(4-Chlorophenyl)imino]-sulfamic acid sodium salt

Cat. No.: B14882783
M. Wt: 242.62 g/mol
InChI Key: BYXFHHYTDMLYCJ-UHFFFAOYSA-M
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Description

N-[(4-Chlorophenyl)imino]-sulfamic acid sodium salt is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a sulfamic acid group and a 4-chlorophenyl imino group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)imino]-sulfamic acid sodium salt typically involves the reaction of 4-chloroaniline with sulfamic acid in the presence of a suitable base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-Chloroaniline} + \text{Sulfamic acid} + \text{NaOH} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)imino]-sulfamic acid sodium salt undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where the 4-chlorophenyl group or the sulfamic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[(4-Chlorophenyl)imino]-sulfamic acid sodium salt has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)imino]-sulfamic acid sodium salt involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(4-Chlorophenyl)imino]-sulfamic acid sodium salt include other sulfamic acid derivatives and 4-chlorophenyl imino compounds. Examples include:

  • N-[(4-Chlorophenyl)imino]-sulfonic acid
  • N-[(4-Chlorophenyl)imino]-sulfinic acid

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications that require specific chemical characteristics.

Properties

Molecular Formula

C6H4ClN2NaO3S

Molecular Weight

242.62 g/mol

IUPAC Name

sodium;N-(4-chlorophenyl)iminosulfamate

InChI

InChI=1S/C6H5ClN2O3S.Na/c7-5-1-3-6(4-2-5)8-9-13(10,11)12;/h1-4H,(H,10,11,12);/q;+1/p-1

InChI Key

BYXFHHYTDMLYCJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1N=NS(=O)(=O)[O-])Cl.[Na+]

Origin of Product

United States

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